molecular formula C10H9ClN2O2S B5522883 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETIC ACID

2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETIC ACID

Cat. No.: B5522883
M. Wt: 256.71 g/mol
InChI Key: NCSFVCMXUVGCPT-UHFFFAOYSA-N
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Description

2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid is an organic compound that features a pyridine ring substituted with chlorine, cyano, and methyl groups, along with a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination, cyanation, and methylation.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyridine derivative.

    Acetic Acid Moiety Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid
  • 2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide

Uniqueness

2-[(5-Chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S/c1-5-7(3-12)10(16-4-8(14)15)13-6(2)9(5)11/h4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSFVCMXUVGCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)SCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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